molecular formula C6H17ClN2O2S B13515455 6-Aminohexane-1-sulfonamide hydrochloride

6-Aminohexane-1-sulfonamide hydrochloride

Cat. No.: B13515455
M. Wt: 216.73 g/mol
InChI Key: ZUTGTOSJHUYLCD-UHFFFAOYSA-N
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Description

6-Aminohexane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S. It is a derivative of sulfonamide, characterized by the presence of an amino group attached to a hexane chain and a sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohexane-1-sulfonamide hydrochloride typically involves the reaction of hexane-1,6-diamine with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the formation of the desired sulfonamide derivative. The reaction can be represented as follows:

C6H15N2+ClSO3HC6H15ClN2O2S+HCl\text{C6H15N2} + \text{ClSO3H} \rightarrow \text{C6H15ClN2O2S} + \text{HCl} C6H15N2+ClSO3H→C6H15ClN2O2S+HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

6-Aminohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Aminohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Uniqueness: 6-Aminohexane-1-sulfonamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexane chain and sulfonamide group make it particularly effective in certain applications, differentiating it from other sulfonamide derivatives.

Properties

Molecular Formula

C6H17ClN2O2S

Molecular Weight

216.73 g/mol

IUPAC Name

6-aminohexane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C6H16N2O2S.ClH/c7-5-3-1-2-4-6-11(8,9)10;/h1-7H2,(H2,8,9,10);1H

InChI Key

ZUTGTOSJHUYLCD-UHFFFAOYSA-N

Canonical SMILES

C(CCCS(=O)(=O)N)CCN.Cl

Origin of Product

United States

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